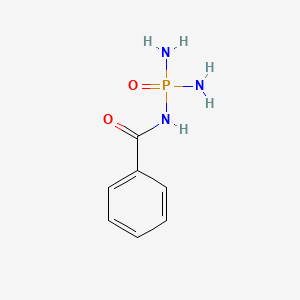
N-Benzoylphosphotriamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoylphosphotriamide is an organic compound characterized by the presence of both amide and phosphoryl functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoylphosphotriamide typically involves the reaction of benzoyl chloride with a phosphorylating agent such as phosphoryl chloride in the presence of a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: N-Benzoylphosphotriamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include phosphoryl derivatives, phosphine oxides, and substituted benzamides.
科学的研究の応用
N-Benzoylphosphotriamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: this compound is used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N-Benzoylphosphotriamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the amide group can interact with enzymes and receptors, modulating their function. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological effects.
類似化合物との比較
N-diaminophosphorylbenzene: Similar structure but lacks the amide group.
N-diaminophosphorylacetamide: Contains an acetamide group instead of a benzamide group.
N-diaminophosphorylphenylamine: Similar structure but with an amine group instead of an amide group.
Uniqueness: N-Benzoylphosphotriamide is unique due to the presence of both amide and phosphoryl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
27809-58-1 |
|---|---|
分子式 |
C7H10N3O2P |
分子量 |
199.15 g/mol |
IUPAC名 |
N-diaminophosphorylbenzamide |
InChI |
InChI=1S/C7H10N3O2P/c8-13(9,12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H5,8,9,10,11,12) |
InChIキー |
QWRRQZBBXJTUIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NP(=O)(N)N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NP(=O)(N)N |
同義語 |
N-benzoylphosphotriamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















